2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-
Overview
Description
2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- is a heterocyclic organic compound that belongs to the quinolinone family. This compound is characterized by a quinolinone core structure with a nitro group at the 6th position and a trifluoromethyl group at the 4th position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2(1H)-quinolinone to introduce the nitro group at the 6th position. This is followed by the introduction of the trifluoromethyl group at the 4th position through electrophilic substitution reactions. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality industrial-grade compounds.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include amino-quinolinone derivatives, oxidized quinolinone compounds, and substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)aniline
- 2-Bromo-6-nitro-4-(trifluoromethyl)aniline
- 4-((2-(2-hydroxyphenyl)quinolin-3-yl)methylamino)-3-nitro-5-sulfamoylbenzoic acid
Uniqueness
2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- is unique due to the specific positioning of the nitro and trifluoromethyl groups on the quinolinone core. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
6-nitro-4-(trifluoromethyl)-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)7-4-9(16)14-8-2-1-5(15(17)18)3-6(7)8/h1-4H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJWOBFABPUFPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582114 | |
Record name | 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328956-38-3 | |
Record name | 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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